molecular formula C8H9ClN4O2 B3052953 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 4921-56-6

8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B3052953
CAS RN: 4921-56-6
M. Wt: 228.63 g/mol
InChI Key: GCLQLVWIIZDYGO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its role or uses .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with specific reactants, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This can include reactions with different reagents under various conditions, and studying the mechanism of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

Green Synthesis of Chloromethyl Ethylene Carbonate

The compound has been used in the green synthesis of Chloromethyl Ethylene Carbonate (CMEC) using carbon dioxide (CO2) and epichlorohydrin (ECH) under solvent-free conditions . This process is significant in the field of green and sustainable engineering .

Catalyst in CO2 Utilization

The compound has been used as a catalyst in CO2 utilization . This is a subject of political and environmental debates in recent years, which have been actively pursued by the academia and energy industries in order to promote a sustainable environment .

Enhancement of ZIF-8 Catalyst

The compound has been used to enhance the weak thermal, chemical, and mechanical stability of ZIF-8 catalyst, which has limited its large-scale industrial applications . The synthesis of novel Zr/ZIF-8 catalyst for cycloaddition reaction of ECH and CO2 to produce CMEC has provided a remarkable reinforcement to this weak functionality .

Acidity/Basicity Characteristics of Catalyst

The enhancement in the catalytic activity of Zr in Zr/ZIF-8 can be attributed to the acidity/basicity characteristics of the catalyst . This is a significant contribution to knowledge in the field of green and sustainable engineering .

Catalyst Reusability Studies

The compound has been used in catalyst reusability studies . Zr/ZIF-8 has been assessed as a suitable heterogeneous catalyst outperforming the catalytic activities of ZIF-8 catalyst with respect to conversion of ECH, selectivity and yield of CMEC .

Synthesis of CMEC

At optimum conditions, the experimental results for direct synthesis of CMEC agree well with similar literature on Zr/MOF catalytic performance, where the conversion of ECH, selectivity and the yield of CMEC are 93%, 86%, and 76%, respectively .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems or processes .

Safety and Hazards

Information on safety and hazards is typically found in material safety data sheets. This includes information on toxicity, flammability, environmental impact, handling precautions, etc .

properties

IUPAC Name

8-(chloromethyl)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2/h3H2,1-2H3,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLQLVWIIZDYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=O)NC(=O)N2C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297218
Record name 8-(chloromethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Chloromethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

CAS RN

4921-56-6
Record name NSC114754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(chloromethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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